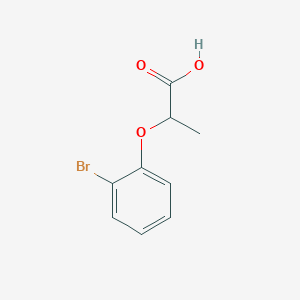

2-(2-Bromophenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWFVFRKYPCAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404546 | |

| Record name | 2-(2-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7414-41-7 | |

| Record name | 2-(2-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenoxy)propanoic Acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of 2-(2-Bromophenoxy)propanoic acid. Designed for researchers in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations essential for a successful outcome. The synthesis is approached via a Williamson ether synthesis, followed by ester hydrolysis. The subsequent characterization workflow employs a suite of spectroscopic and physical methods—including NMR, FT-IR, and mass spectrometry—to validate the structure and purity of the final product. This guide is structured to serve as a self-validating manual, integrating safety protocols, mechanistic insights, and troubleshooting advice to ensure reproducibility and deepen the user's expertise.

Introduction and Strategic Significance

This compound belongs to the class of aryloxyalkanoic acids, a scaffold of significant interest in medicinal chemistry and agrochemical development. The presence of a bromine atom on the aromatic ring, a chiral center at the alpha-carbon of the propanoic acid moiety, and an ether linkage provides a versatile molecular framework. This compound serves as a valuable building block for synthesizing more complex molecules, including potential herbicides and pharmaceutical agents.[1][2] Its synthesis requires careful control of reaction conditions to achieve high yield and purity, making a well-documented and understood protocol essential for any research endeavor.

Retrosynthetic Analysis and Synthesis Strategy

A logical approach to synthesizing this compound is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3][4][5] This strategy involves the reaction of an alkoxide with an alkyl halide.[3][4] Our retrosynthetic analysis breaks the target molecule into two key synthons: the nucleophilic 2-bromophenoxide and the electrophilic propionate derivative.

Diagram: Retrosynthetic Analysis

Sources

An In-depth Technical Guide to 2-(2-Bromophenoxy)propanoic acid (CAS: 7414-41-7)

Abstract and Introduction

This technical guide provides a comprehensive overview of 2-(2-Bromophenoxy)propanoic acid, CAS number 7414-41-7. This compound is a halogenated phenoxyalkanoic acid of significant interest to researchers in synthetic organic chemistry and drug development. Its structure, featuring a chiral center, a carboxylic acid functional group, and a brominated aromatic ring, offers multiple avenues for chemical modification, making it a valuable building block for more complex molecules. The presence of the bromine atom particularly allows for participation in cross-coupling reactions, while the carboxylic acid moiety provides a handle for esterification and amidation. This guide will detail its physicochemical properties, outline a robust synthetic pathway, explore its reactivity, provide a predictive spectroscopic profile, and establish clear protocols for safe handling and storage. The insights herein are curated for scientists and professionals requiring a deep technical understanding of this versatile chemical intermediate.

Physicochemical and Structural Properties

This compound typically presents as a white to off-white solid and is soluble in common organic solvents, with variable solubility in water.[1] It is stable under recommended storage conditions, typically at room temperature.[2][3]

Table 2.1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7414-41-7 | [1][2][4] |

| Molecular Formula | C₉H₉BrO₃ | [1][5] |

| Molecular Weight | 245.07 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 333.6 °C at 760 mmHg | [4] |

| Density | 1.554 g/cm³ | [4] |

| Flash Point | 155.6 °C | [4] |

| Refractive Index | 1.565 | [4] |

| Storage Temperature | Room Temperature | [2][3] |

Table 2.2: Structural and Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [2][5] |

| Synonyms | Propanoic Acid, 2-(2-Bromophenoxy)- | [1] |

| SMILES | CC(C(=O)O)Oc1ccccc1Br | [1] |

| InChI | InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | [2][5] |

| InChI Key | FRWFVFRKYPCAJM-UHFFFAOYSA-N | [2][5] |

Synthesis and Mechanistic Considerations

The most logical and widely applicable method for synthesizing this compound is a two-step process beginning with a Williamson ether synthesis, followed by saponification (ester hydrolysis). This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields associated with these reaction classes.

Step 1: Williamson Ether Synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-bromophenol acts as a nucleophile, attacking an electrophilic alkyl halide, such as ethyl 2-bromopropionate.[1][4] The choice of a primary or secondary alkyl halide is critical; secondary halides like ethyl 2-bromopropionate are effective, though reaction conditions must be controlled to minimize competing elimination reactions.[4]

Step 2: Saponification. The resulting ester is then hydrolyzed to the target carboxylic acid using a strong base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials: 2-Bromophenol, sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), ethyl 2-bromopropionate, sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous magnesium sulfate.

Step 1: Synthesis of Ethyl 2-(2-bromophenoxy)propanoate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

-

Add 2-bromophenol (1.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much stronger nucleophile for the subsequent Sₙ2 reaction.[2] The reaction is exothermic and produces flammable H₂ gas, necessitating careful addition at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add ethyl 2-bromopropionate (1.2 eq) dropwise to the flask.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound (Saponification)

-

Dissolve the crude ethyl 2-(2-bromophenoxy)propanoate from the previous step in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: The excess strong base attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis. Refluxing provides the necessary activation energy to complete the reaction.

-

Monitor the reaction by TLC until the ester is consumed.

-

Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. The product should precipitate as a solid. Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the neutral carboxylic acid, which is less soluble in water and precipitates out.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

Reactivity Profile and Applications

The compound possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring.

-

Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (with an amine, typically via an activated intermediate like an acyl chloride), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).

-

Aromatic C-Br Bond Reactions: The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, making it a versatile precursor for pharmaceutical and materials science applications.[1]

Caption: Key reactivity pathways for this compound.

Predictive Spectroscopic Characterization

While experimental spectra are definitive, a predictive analysis based on the compound's structure and data from analogous molecules provides valuable guidance for characterization.[6][7]

Table 5.1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. |

| ~7.5-7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to Bromine. |

| ~6.8-7.3 | Multiplet | 3H | Ar-H | Remaining three aromatic protons. |

| ~4.8 | Quartet | 1H | -CH- | Methine proton coupled to the adjacent methyl group. |

| ~1.7 | Doublet | 3H | -CH₃ | Methyl protons coupled to the adjacent methine proton. |

Table 5.2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Broad, Strong | O-H | Carboxylic Acid O-H Stretch |

| ~1710 | Strong | C=O | Carboxylic Acid C=O Stretch |

| ~1250 | Strong | C-O | Aryl Ether C-O Stretch |

| ~1200 | Strong | C-O | Carboxylic Acid C-O Stretch |

Safety, Handling, and Storage

Hazard Identification

This compound is classified as hazardous. It is crucial to consult the latest Safety Data Sheet (SDS) before handling.

Table 6.1: GHS Hazard Classification

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |

| Skin Irritation | H315 | Causes skin irritation | [2][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][5] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [2][5] |

| Note: Some suppliers may list additional hazards such as H314 (Causes severe skin burns and eye damage) or H290 (May be corrosive to metals). Always refer to the specific supplier's SDS. |

Protocol for Safe Handling and Storage

Engineering Controls:

-

Work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling Procedures:

-

Before use, ensure all PPE is correctly worn.

-

Weigh and transfer the solid material within the fume hood to prevent dust inhalation.

-

Avoid all direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store locked up, away from incompatible materials such as strong bases and oxidizing agents.

References

- CymitQuimica. (n.d.). This compound.

- Aikonchem. (n.d.). This compound 7414-41-7.

- Sigma-Aldrich. (n.d.). This compound.

- Fisher Scientific. (2011). Safety Data Sheet.

- ChemicalBook. (n.d.). This compound CAS#: 7414-41-7.

- ChemScene. (n.d.). This compound. Retrieved from ChemScene website, as cited by Sigma-Aldrich.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.

- Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy.

- NCCHEMISTRY. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem [Video]. YouTube.

- NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR spectrum.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 7414-41-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR [m.chemicalbook.com]

- 7. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]

The Multifaceted Biological Activities of Brominated Phenoxyalkanoic Acids: A Technical Guide

Introduction: The Chemical Versatility and Biological Significance of Brominated Phenoxyalkanoic Acids

Phenoxyalkanoic acids, a class of organic compounds characterized by a phenyl ring linked to an alkanoic acid via an ether bond, represent a foundational scaffold in agrochemical and medicinal chemistry. The strategic introduction of bromine atoms onto the phenoxy ring dramatically modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, give rise to a diverse and potent spectrum of biological activities. This guide provides an in-depth exploration of the biological activities of brominated phenoxyalkanoic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to provide a comprehensive technical overview of this versatile chemical class.

The biological profile of these compounds is remarkably broad, spanning from highly potent herbicides that have been used in agriculture for decades to targeted therapeutic agents with potential applications in oncology and inflammatory diseases. The bromine substituent is not merely a passive addition; it actively participates in molecular interactions, enhancing binding affinity to target proteins and altering metabolic stability, thereby amplifying or specifying the compound's biological effects. Understanding the causality behind these effects is paramount for the rational design of new, more effective, and safer chemical entities.

Part 1: Herbicidal Activity - The Synthetic Auxin Mechanism

The most well-documented biological activity of halogenated phenoxyalkanoic acids is their role as selective herbicides, particularly against broadleaf weeds in monocot crops.[1][2] This activity stems from their ability to function as persistent mimics of the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[1][3]

Mechanism of Action: Uncontrolled Growth and Plant Demise

At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal regulation, leading to a cascade of disruptive events.[4] The core mechanism involves binding to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[1] This binding event initiates a signaling cascade that ultimately results in the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes auxin response factors (ARFs), leading to the massive transcription of auxin-responsive genes.[1]

This uncontrolled gene expression results in a series of catastrophic physiological changes for the plant:

-

Uncontrolled Cell Division and Elongation: Tissues proliferate abnormally, leading to epinasty (twisting of stems and leaves), gall formation, and adventitious root growth.[4][5]

-

Vascular System Disruption: Proliferation of parenchyma cells can crush the phloem, disrupting nutrient transport.[5]

-

Ethylene and ABA Production: The auxin overload stimulates the production of ethylene and abscisic acid (ABA), further contributing to senescence and growth inhibition.[1]

Ultimately, the plant's metabolic resources are exhausted, leading to its death. The selectivity towards broadleaf plants is largely attributed to differences in metabolism and translocation compared to grasses.[2]

Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity

This protocol provides a rapid and straightforward method for assessing the pre-emergent herbicidal activity of brominated phenoxyalkanoic acids on a model plant species.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on seed germination and early seedling growth.

Materials:

-

Test compound solutions at various concentrations (e.g., 1, 10, 100, 1000 µM) in a suitable solvent (e.g., DMSO, ethanol) and diluted in distilled water.

-

Control solution (solvent + distilled water).

-

Seeds of a susceptible broadleaf species (e.g., Arabidopsis thaliana, cress, lettuce).

-

Sterile 9 cm Petri dishes.

-

Sterile filter paper (e.g., Whatman No. 1).

-

Pipettes and sterile tips.

-

Growth chamber with controlled light and temperature (e.g., 25°C, 12h photoperiod).[2]

Procedure:

-

Preparation: Place one sterile filter paper into each sterile Petri dish. Label the dishes clearly for each concentration and replicate.

-

Application: Moisten the filter paper in each dish with 5 mL of the corresponding test solution or control solution. Ensure the paper is saturated but not flooded.[2]

-

Seeding: Carefully place a predetermined number of seeds (e.g., 25-50) onto the moistened filter paper in each dish, ensuring they are evenly spaced.[6]

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation. Place the dishes in a growth chamber under controlled conditions.

-

Data Collection: After a set period (e.g., 3-7 days), assess the following endpoints:

-

Germination Percentage: Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.[2]

-

Root/Shoot Length: Measure the length of the primary root and shoot of each seedling using a ruler or image analysis software.

-

Phenotypic Observations: Note any signs of phytotoxicity, such as discoloration, necrosis, or abnormal growth (e.g., root coiling, thickened hypocotyl).

-

-

Analysis: Calculate the average germination percentage and root/shoot length for each concentration. Determine the IC50 (concentration causing 50% inhibition of growth) by plotting the data and fitting to a dose-response curve.

Part 2: Therapeutic Potential - From Inflammation to Oncology

Beyond their agricultural applications, brominated phenoxyalkanoic acids have emerged as promising scaffolds for therapeutic agents, demonstrating significant activity in anti-inflammatory, anticancer, and metabolic contexts.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A key therapeutic application lies in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[7] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] While non-selective NSAIDs inhibit both COX-1 (a constitutively expressed enzyme important for gastric protection) and COX-2, selective COX-2 inhibitors offer a safer profile with reduced gastrointestinal side effects.[8]

Structure-Activity Relationship (SAR): Research has shown that the introduction of a bromine atom at the para-position (position 4) of the phenoxy ring markedly enhances COX-2 inhibitory activity and selectivity.[7] This is likely due to favorable interactions within the larger, more hydrophobic side pocket of the COX-2 active site, a feature not present in the more constricted COX-1 active site.

Quantitative Data on COX-2 Inhibition: The following table summarizes the IC50 values for a series of phenoxyacetic acid derivatives, highlighting the potent effect of bromine substitution.[7]

| Compound | Substitution on Phenoxy Ring | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| 5a | H | 0.97 ± 0.06 | 14.50 ± 0.20 | 14.95 |

| 5d | 4-Bromo | 0.08 ± 0.01 | 9.03 ± 0.15 | 112.88 |

| 5f | 4-Bromo, 2-Methyl on acylhydrazone | 0.06 ± 0.01 | 8.00 ± 0.20 | 133.33 |

| 7a | H | 0.13 ± 0.06 | 10.03 ± 0.15 | 77.15 |

| 7b | 4-Bromo | 0.06 ± 0.01 | 5.93 ± 0.12 | 98.83 |

| 10a | H | 0.27 ± 0.06 | 10.00 ± 0.15 | 37.04 |

| 10d | 4-Bromo | 0.08 ± 0.01 | 4.07 ± 0.12 | 50.88 |

| Celecoxib | Reference Drug | 0.05 ± 0.02 | 14.93 ± 0.12 | 298.60 |

Data synthesized from El-Sayed, et al. (2024).[7]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound against recombinant human COX-2.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie).[1][9]

-

Recombinant human COX-2 enzyme.

-

Assay Buffer.

-

Heme cofactor.

-

Arachidonic Acid (substrate).

-

Fluorometric probe (e.g., detects Prostaglandin G2).

-

Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO.

-

96-well white opaque microplate.

-

Fluorescence plate reader (Ex/Em = 535/587 nm).

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create serial dilutions of the test compound and reference inhibitor at 10x the final desired concentration.

-

Enzyme Preparation: On ice, dilute the COX-2 enzyme in the assay buffer.

-

Reaction Setup: To the wells of the 96-well plate, add the following:

-

Enzyme Control (100% Activity): 10 µL Assay Buffer, 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL diluted COX-2 enzyme.

-

Inhibitor Wells: 10 µL of 10x diluted test compound, 80 µL Reaction Mix, 10 µL diluted COX-2 enzyme.

-

Background Wells: 10 µL Assay Buffer, 80 µL Reaction Mix, 10 µL heat-inactivated COX-2 enzyme.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells simultaneously, preferably with a multi-channel pipette.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically at 37°C for 5-10 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the background slope from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Anticancer Activity: A Multi-pronged Approach

Certain brominated phenoxyalkanoic acid derivatives have demonstrated potent antitumor activity.[10] While a single, unified mechanism of action remains to be fully elucidated, evidence points towards the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Studies on related phenoxy- and phenyl-acetamide derivatives show they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10] This often involves the activation of caspases, key executioner proteins in the apoptotic cascade.[11]

-

ROS Generation and Oxidative Stress: Some compounds induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to mitochondrial membrane dysfunction and trigger the apoptotic cascade.[6]

-

Cell Cycle Arrest: Compounds have been shown to cause an accumulation of cells in the G0/G1 or S phases of the cell cycle, preventing cancer cell proliferation.[3]

-

Modulation of Apoptotic Proteins: The activity of these compounds may involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.

Metabolic Regulation: PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that act as transcription factors regulating gene expression in lipid metabolism and energy homeostasis. Phenoxyacetic acids have been identified as subtype-selective and potent agonists for PPARs, particularly PPARδ and PPARγ.[6] Agonism of these receptors has therapeutic potential for treating metabolic disorders like type 2 diabetes and dyslipidemia.

Experimental Protocol: PPARγ Transcription Factor Activity Assay (ELISA-based)

Objective: To measure the specific DNA-binding activity of PPARγ from nuclear extracts in response to treatment with a test compound.

Materials:

-

PPARγ Transcription Factor Assay Kit (e.g., from Abcam, RayBiotech, Cayman Chemical).[4][5]

-

96-well plate pre-coated with a specific double-stranded DNA sequence containing the PPAR response element (PPRE).

-

Cell line expressing PPARγ (e.g., 3T3-L1 adipocytes).

-

Nuclear Extraction Kit.

-

Test compound and reference agonist (e.g., Rosiglitazone).

-

Primary antibody specific to PPARγ.

-

HRP-conjugated secondary antibody.

-

Colorimetric substrate (e.g., TMB).

-

Stop solution.

-

Microplate reader (450 nm).

Procedure:

-

Cell Culture and Treatment: Culture cells to appropriate confluency. Treat cells with various concentrations of the test compound or reference agonist for a specified time (e.g., 24 hours) to induce PPARγ activation and nuclear translocation.

-

Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a commercial kit or a standard biochemical protocol. Determine the protein concentration of the extracts.

-

Binding Reaction:

-

Add equal amounts of nuclear extract protein to the PPRE-coated wells.

-

Include a positive control (provided in the kit or a known active extract) and a blank (binding buffer only).

-

Incubate the plate for 1 hour at room temperature or overnight at 4°C to allow PPARγ to bind to the DNA.

-

-

Antibody Incubation:

-

Wash the plate several times with the provided wash buffer.

-

Add the diluted primary antibody against PPARγ to each well (except the blank). Incubate for 1 hour at room temperature.

-

Wash the plate again.

-

Add the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate thoroughly.

-

Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature until a blue color develops.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

-

Measurement and Analysis: Immediately read the absorbance at 450 nm. The absorbance is directly proportional to the amount of activated PPARγ bound to the PPRE. Compare the absorbance values of the treated samples to the untreated control to determine the compound's agonistic activity.

Part 3: Synthesis and Toxicological Profile

General Synthesis Route

The most common method for synthesizing brominated phenoxyalkanoic acids is a Williamson ether synthesis. This involves the reaction of a brominated phenol with an α-haloalkanoic acid or its ester under basic conditions.

Toxicological Considerations

The toxicological profile of phenoxyalkanoic acids is highly dependent on the nature and position of the halogen substituents. Chlorinated derivatives like 2,4-D are classified as moderately toxic, with evidence suggesting potential for cytotoxic and mutagenic effects at high doses. The introduction of chlorine atoms at positions 2 and/or 4 appears to be linked to mutagenicity, an effect that can be abolished by further substitution.

For brominated derivatives, data is more limited and often extrapolated from related compounds like brominated phenols or flame retardants. These compounds can be metabolized via debromination, and some di- and tribromobenzene metabolites are known to be hepatotoxic.[7] It is crucial to note that the ester forms of phenoxy acids generally exhibit higher toxicity than the parent acid or salt forms. A comprehensive toxicological assessment, including studies on genotoxicity, carcinogenicity, and endocrine disruption, is essential for any new brominated phenoxyalkanoic acid intended for therapeutic use.

Conclusion

Brominated phenoxyalkanoic acids are a chemically rich and biologically potent class of molecules. Their journey from broad-spectrum herbicides to highly selective therapeutic candidates illustrates the profound impact of targeted chemical modification. The bromine atom is a key player, enhancing potency and dictating selectivity across diverse biological targets, from plant auxin receptors to mammalian COX-2 and PPARs. The continued exploration of their structure-activity relationships, particularly in the context of anticancer mechanisms, holds significant promise for the development of novel chemical probes and next-generation therapeutics. The experimental frameworks detailed in this guide provide a robust foundation for researchers to further unravel the complexities and harness the potential of this remarkable chemical scaffold.

References

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Available at: [Link]

-

Świderski, G., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. Available at: [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

-

Assay Genie. (n.d.). Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Available at: [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

-

Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Available at: [Link]

-

Envirolink. (2014). Experimental protocol to test pasture species susceptibility to the herbicide flupropanate. Available at: [Link]

-

Li, X. Q., et al. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection. Biomarker Insights. Available at: [Link]

-

Smith, W. L. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Available at: [Link]

-

dos Santos, M. N., et al. (2023). Herbicidal Activity of Smoke Water. Plants. Available at: [Link]

-

Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

-

Park, S., et al. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Biomolecules & Therapeutics. Available at: [Link]

-

Li, X. Q., et al. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection. ResearchGate. Available at: [Link]

-

Vodenicharov, E., et al. (1998). Genotoxic effect of substituted phenoxyacetic acids. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2021). A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition. PubMed. Available at: [Link]

-

Wang, Q., et al. (2006). A quantitative structure-activity relationship study of herbicidal analogues of alpha-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones. PubMed. Available at: [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Tsuchiya, T., et al. (2009). Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells. PubMed. Available at: [Link]

-

Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. Available at: [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]

-

Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Available at: [Link]

-

ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the 9(a-e)and 10(a-e) in comparison with celecoxib, diclofenac and indomethacin. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Available at: [Link]

-

Molnár, J., et al. (2001). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS. Available at: [Link]

-

Felczak, E., et al. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health. Available at: [Link]

-

Frontiers. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Available at: [Link]

-

Xu, H., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. MDPI. Available at: [Link]

-

Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Available at: [Link]

-

Cells. (2024). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Available at: [Link]

- Google Patents. (n.d.). EP0265793A1 - Process for the preparation of alkanoic acids.

-

Frontiers. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). Available at: [Link]

Sources

- 1. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms [mdpi.com]

- 2. Molecular Targets of Natural Compounds with Anti-Cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by withdrawal of trophic factors is mediated by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Bromophenoxy)propanoic acid as an Auxinic Herbicide

Executive Summary

Auxinic herbicides have been a cornerstone of selective weed control for decades, yet a deep understanding of their molecular interactions is crucial for developing next-generation compounds and managing resistance. This technical guide provides a comprehensive analysis of the mechanism of action for 2-(2-Bromophenoxy)propanoic acid, a member of the phenoxypropanoic acid class of auxinic herbicides. While specific biochemical data for this compound is limited, its mechanism is homologous to other well-characterized auxinic herbicides. It functions as a persistent mimic of the natural plant hormone indole-3-acetic acid (IAA). By hijacking the core auxin signaling pathway, it induces a state of perpetual "on," leading to the continuous degradation of Aux/IAA transcriptional repressors. This unleashes Auxin Response Factors (ARFs), causing massive upregulation of auxin-responsive genes, disrupting hormonal balance, and ultimately resulting in uncontrolled, lethal growth in susceptible dicotyledonous plants. This guide details the core molecular pathway, the specific actions of the herbicide, downstream physiological consequences, and the key experimental protocols required to validate this mechanism.

Introduction to Auxinic Herbicides

Auxinic herbicides are synthetic compounds that structurally or functionally mimic the plant hormone auxin.[1] First developed in the 1940s, they represent one of the most important and widely used classes of herbicides for the selective control of broadleaf weeds in grass crops.[1][2] Their efficacy stems from their greater stability and persistence within the plant compared to natural IAA, which is rapidly deactivated through conjugation and degradation.[3] This persistence leads to a sustained and overwhelming auxin response that disrupts normal developmental processes, causing phytotoxicity.[4]

This compound belongs to the phenoxypropanoic acid chemical family. Like other auxinic herbicides, its mode of action in susceptible broadleaf species is not through the inhibition of an enzyme like Acetyl-CoA Carboxylase (a mechanism relevant for some related compounds in grasses), but through the targeted deregulation of the primary auxin signal transduction pathway.[5]

The Core Auxin Signaling Pathway: The Molecular Target

The herbicidal activity of this compound is entirely dependent on its ability to subvert the cell's natural auxin perception and response machinery. This pathway is controlled by a short, elegant signaling cascade involving three key protein families.[6][7]

-

TIR1/AFB F-Box Proteins: These are the nuclear auxin receptors. In Arabidopsis thaliana, this family includes TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five related AUXIN SIGNALING F-BOX (AFB) proteins.[8][9] These proteins are the substrate-recognition component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[9][10]

-

Aux/IAA Proteins: These are transcriptional repressors. In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit the activity of ARF transcription factors.[11]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes.[12][13][14] By binding to AuxREs, they can either activate or repress gene transcription.[13][15]

The Basal State (Low Auxin): Transcriptional Repression

In a healthy, unstimulated cell, auxin concentrations are low. Under these conditions, Aux/IAA repressor proteins are stable. They form heterodimers with ARF transcription factors that are bound to the promoters of auxin-responsive genes.[16] This interaction prevents the ARFs from activating transcription. Furthermore, Aux/IAA proteins recruit co-repressors, such as TOPLESS (TPL), which modify chromatin to reinforce a repressed state.[7]

The Activated State (High Auxin): Transcriptional De-repression

When natural auxin (IAA) levels rise, IAA enters the nucleus and acts as a "molecular glue."[6][17] It binds to a pocket on the TIR1/AFB receptor, creating a composite surface that dramatically increases the binding affinity between the TIR1/AFB protein and a conserved degron motif on the Aux/IAA repressor.[18][19] This auxin-dependent interaction brings the Aux/IAA protein into the proximity of the SCFTIR1/AFB E3 ubiquitin ligase complex, which tags it with a polyubiquitin chain.[11][20] This ubiquitination marks the Aux/IAA for rapid degradation by the 26S proteasome.[21][22] The destruction of the Aux/IAA repressor frees the ARF transcription factor, which can then activate the expression of hundreds of early auxin-responsive genes.[6][16]

Molecular Mechanism of this compound Action

This compound initiates phytotoxicity by acting as a highly stable and persistent surrogate for IAA, effectively locking the auxin signaling pathway in the "on" position.

-

High-Affinity Receptor Binding: The herbicide enters the cell and nucleus, where it binds to the TIR1/AFB receptor pocket. Like IAA, it functions as molecular glue, stabilizing the interaction between the TIR1/AFB receptor and the degron domain of an Aux/IAA repressor protein.[18][23] Different auxinic herbicides can exhibit preferential binding to specific members of the TIR1/AFB family, which may account for differences in weed control spectrums.[2][24]

-

Constitutive Aux/IAA Degradation: Because this compound is not easily metabolized by the plant, it provides a continuous signal for the SCFTIR1/AFB complex to ubiquitinate and destroy Aux/IAA repressors.[3][4]

-

Uncontrolled ARF Activation: The relentless degradation of Aux/IAA proteins leads to the sustained release and activity of ARF transcription factors.

-

Massive Gene Expression Upregulation: ARFs proceed to continuously activate the transcription of early auxin-responsive genes. This includes the genes for the Aux/IAA proteins themselves (a futile attempt at negative feedback), the GH3 gene family (which encode enzymes that conjugate amino acids to IAA to inactivate it), and various other genes involved in cell expansion and division.[24] The plant's homeostatic mechanisms are overwhelmed, leading to metabolic chaos.

Downstream Physiological and Phytotoxic Effects

The massive, uncontrolled expression of auxin-responsive genes triggers a cascade of downstream physiological disruptions.

-

Hormonal Crosstalk: The sustained high-auxin signal leads to the overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).[18] Ethylene overproduction contributes to leaf epinasty (downward curling), senescence, and cell death.[3] The dramatic increase in ABA causes stomatal closure, which limits photosynthesis and generates reactive oxygen species (ROS), leading to severe oxidative stress and cellular damage.[18][19]

-

Cellular and Morphological Consequences: The primary effect of auxin is cell expansion. In the presence of an auxinic herbicide, this process becomes uncontrolled. Tissues undergo rapid, disorganized elongation, leading to twisting (epinasty) of stems and petioles, leaf cupping, and the formation of callus-like tissues.[1] Root development is severely inhibited. Ultimately, the combination of metabolic exhaustion, oxidative stress, and physical disruption of vascular tissues leads to systemic plant death.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of a novel auxinic herbicide like this compound. The following protocols represent a self-validating system, where biochemical binding data is correlated with cellular transcriptional responses and whole-organism physiological outcomes.

Quantifying Herbicide-Receptor Interaction: Surface Plasmon Resonance (SPR)

Causality: To confirm that the herbicide acts directly on the auxin receptor, it is essential to quantify its binding affinity. SPR is a label-free technique that measures molecular interactions in real-time.[12][25] This assay validates that the herbicide facilitates the formation of the TIR1/AFB-Aux/IAA co-receptor complex, which is the primary molecular event.[18][19]

Experimental Protocol: SPR Binding Assay

-

Component Preparation:

-

Express and purify the TIR1/AFB-ASK1 protein complex from a suitable system (e.g., insect cells).[19]

-

Synthesize a biotinylated peptide corresponding to the 13-amino acid core degron motif of a canonical Aux/IAA protein (e.g., IAA7).[18]

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in the SPR running buffer (e.g., HBS-EP+).

-

-

Ligand Immobilization:

-

Prime a streptavidin-coated sensor chip according to the manufacturer's protocol.

-

Inject the biotinylated Aux/IAA degron peptide over one flow cell until a stable immobilization level is reached (e.g., 200-400 Response Units, RU).

-

Use an adjacent flow cell as a reference, blocking it with biocytin.

-

-

Binding Analysis (Single-Cycle Kinetics):

-

Prepare analyte solutions by mixing a constant concentration of the purified TIR1/AFB complex (e.g., 100 nM) with a range of herbicide concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

-

Sequentially inject each analyte concentration over the reference and active flow cells, typically for 120 seconds (association phase) without a dissociation step in between.

-

After the final concentration injection, allow buffer to flow for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

-

-

Data Processing and Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the resulting kinetic data to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ). A lower Kₗ value indicates higher binding affinity.

-

Illustrative Data: Herbicide Binding Affinities

| Compound | Receptor | Kₗ (nM) [Illustrative] |

| IAA (Natural Auxin) | TIR1 | 18 ± 8[19] |

| IAA (Natural Auxin) | AFB5 | 25 ± 5 |

| This compound | TIR1 | 150 ± 25 |

| This compound | AFB5 | 95 ± 15 |

| 2,4-D (Reference Herbicide) | TIR1 | 140 ± 30 |

Note: Data for the topic compound is illustrative, based on typical values for synthetic auxins. A higher Kₗ indicates weaker binding than IAA.

Measuring the Transcriptional Response: RT-qPCR

Causality: To validate that receptor binding translates into a functional cellular response, we must measure the downstream transcriptional output. Real-time quantitative PCR (RT-qPCR) is used to quantify the expression levels of early auxin-responsive genes. A rapid and robust upregulation of these genes following herbicide treatment confirms the de-repression of ARF transcription factors.[10][14]

Experimental Protocol: RT-qPCR of Auxin-Responsive Genes

-

Plant Growth and Treatment:

-

Grow Arabidopsis thaliana (Col-0) seedlings on 1/2 MS agar plates for 7 days under controlled conditions (16h light/8h dark cycle).

-

Prepare a treatment solution of this compound (e.g., 1 µM) and a mock solution (containing the same concentration of solvent, e.g., DMSO).

-

Transfer seedlings into liquid 1/2 MS medium and treat with either the herbicide or mock solution for a short time course (e.g., 0, 30, 60, and 120 minutes).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest whole seedlings at each time point, flash-freeze in liquid nitrogen, and store at -80°C.

-

Extract total RNA using a commercial kit or a Trizol-based method.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, a reference dye, and gene-specific primers for target genes (IAA1, IAA5, GH3.3) and a housekeeping reference gene (ACTIN2 or UBQ10).

-

Perform the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) for each reaction.

-

Determine the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and relative to the mock-treated control at time 0.

-

Illustrative Data: Gene Expression Fold Change (at 60 min)

| Gene Target | Function | Fold Change vs. Mock [Illustrative] |

| IAA1 | Aux/IAA Repressor | 25-fold increase |

| GH3.3 | IAA-amido Synthetase | 40-fold increase |

| ACTIN2 (Reference) | Housekeeping Gene | 1-fold (no change) |

Assessing Whole-Plant Phytotoxicity: Root Growth Inhibition Assay

Causality: This assay connects the molecular and cellular events to a whole-organism physiological response. By measuring the inhibition of root growth, a classic auxin-regulated process, we can determine the herbicidal efficacy and calculate the concentration required to elicit a 50% response (IC50), providing a quantitative measure of phytotoxicity.[20]

Experimental Protocol: Root Growth Inhibition Assay

-

Plate Preparation:

-

Prepare 1/2 MS agar medium and autoclave.

-

While the medium is cooling, add this compound from a concentrated stock to achieve a range of final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a solvent-only control.

-

Pour the media into square petri plates and allow them to solidify.

-

-

Seedling Growth:

-

Surface-sterilize Arabidopsis thaliana (Col-0) seeds.

-

Place 8-10 seeds in a line on each plate.

-

Cold-stratify the plates at 4°C for 2 days to synchronize germination.

-

Place the plates vertically in a growth chamber.

-

-

Measurement and Analysis:

-

After 5-7 days of growth, scan the plates to create a high-resolution image.

-

Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

-

For each concentration, calculate the average root length and express it as a percentage of the average root length of the mock-treated control.

-

Plot the percentage of root growth against the log of the herbicide concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Illustrative Data: Herbicide IC50 Values

| Compound | IC50 (Root Growth Inhibition) [Illustrative] |

| IAA (Natural Auxin) | ~50 nM |

| This compound | ~120 nM |

| 2,4-D (Reference Herbicide) | ~100 nM |

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of molecular mimicry, leading to the catastrophic failure of hormonal homeostasis in susceptible plants. By acting as a persistent molecular glue within the TIR1/AFB-Aux/IAA co-receptor complex, it ensures the continuous degradation of transcriptional repressors, unleashing a flood of gene expression that results in uncontrolled growth and, ultimately, plant death. The experimental framework provided herein—combining biochemical, molecular, and physiological assays—offers a robust system for validating this mechanism and characterizing other novel auxinic compounds.

Future research should focus on the quantitative structure-activity relationships (QSAR) of phenoxypropanoic acids to better predict receptor binding and herbicidal efficacy.[17] Investigating the differential binding of this chemical class across the full suite of TIR1/AFB receptors in various weed species will be critical for understanding weed spectrums and anticipating the evolution of target-site resistance.[2][24][26]

References

-

Title: Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons Source: PubMed URL: [Link]

-

Title: A Review of Auxin Response Factors (ARFs) in Plants Source: Frontiers in Plant Science URL: [Link]

-

Title: Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics Source: PMC - NIH URL: [Link]

-

Title: Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides Source: PubMed URL: [Link]

-

Title: The ARF Family of Transcription Factors and Their Role in Plant Hormone-Responsive Transcription Source: PubMed URL: [Link]

-

Title: Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent Source: PubMed Central URL: [Link]

-

Title: Conducting a Bioassay For Herbicide Residues Source: NC State Extension Publications URL: [Link]

-

Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

-

Title: RT-qPCR expression analyses of early auxin response genes. Source: ResearchGate URL: [Link]

-

Title: RT‒qPCR expression analyses of auxin and ethylene response genes. Source: ResearchGate URL: [Link]

-

Title: The differential binding and biological efficacy of auxin herbicides Source: PMC - NIH URL: [Link]

-

Title: Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade Source: Plant Physiology URL: [Link]

-

Title: Auxin Signaling | Plant Physiology Source: Oxford Academic URL: [Link]

-

Title: Complex regulation of the TIR1/AFB family of auxin receptors Source: PNAS URL: [Link]

-

Title: Mechanisms of auxin signaling Source: PMC - NIH URL: [Link]

-

Title: Quantitative Structure Activity Relationship in Drug Design: An Overview Source: ScienceForecast Publications URL: [Link]

-

Title: Development of quantitative structure-activity relationships and its application in rational drug design Source: PubMed URL: [Link]

-

Title: Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription Source: NIH URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL: [Link]

-

Title: Auxin Herbicide Action: Lifting the Veil Step by Step Source: PMC - NIH URL: [Link]

-

Title: 17.3 Herbicides that Mimic or Interfere with Auxin Source: The Ohio State University Pressbooks URL: [Link]

-

Title: Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants Source: Taylor & Francis Online URL: [Link]

-

Title: qPCR analysis of gene expression during an herbicide treatment time... Source: ResearchGate URL: [Link]

-

Title: Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity Source: NIH URL: [Link]

-

Title: A Rapid and Simple Bioassay Method for Herbicide Detection Source: PMC - NIH URL: [Link]

-

Title: SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development Source: PubMed Central URL: [Link]

-

Title: Surface plasmon resonance and root-growth assay results confirm the... Source: ResearchGate URL: [Link]

-

Title: Auxin modulates the degradation rate of Aux/IAA proteins Source: PMC - NIH URL: [Link]

-

Title: Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana Source: PMC - PubMed Central URL: [Link]

-

Title: A look into recent plant science advances Auxinic herbicides, mechanisms of action, and weed resistance Source: SciELO URL: [Link]

-

Title: A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin Source: Nature Chemical Biology URL: [Link]

-

Title: Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba Source: NIH URL: [Link]

-

Title: (PDF) Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex Source: ResearchGate URL: [Link]

-

Title: Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community Source: PMC - NIH URL: [Link]

-

Title: Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation Source: NIH URL: [Link]

-

Title: Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif Source: MDPI URL: [Link]

-

Title: Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] Source: PubMed URL: [Link]

-

Title: Synthetic auxin herbicides: finding the lock and key to weed resistance Source: VBN URL: [Link]

Sources

- 1. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 7. dhvi.duke.edu [dhvi.duke.edu]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Expression Pattern of Entire Cytochrome P450 Genes and Response of Defenses in a Metabolic-Herbicide-Resistant Biotype of Polypogon fugax [frontiersin.org]

- 12. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential expression of genes associated with non‐target site resistance in Poa annua with target site resistance to acetolactate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-[2-(2-Bromophenoxy)propanoylamino]propanoic acid | C12H14BrNO4 | CID 119225857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hracglobal.com [hracglobal.com]

- 25. criver.com [criver.com]

- 26. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Bromophenoxy)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The precise structural determination of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of 2-(2-Bromophenoxy)propanoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. This document moves beyond a simple recitation of procedures to offer expert insights into experimental design, data interpretation, and the synergistic integration of these powerful techniques to ensure the highest level of scientific rigor and confidence in structural assignments.

Introduction: The Importance of Unambiguous Structural Verification

The this compound scaffold is of growing interest in pharmaceutical research due to its versatile chemical nature, which allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous confirmation of the chemical structure, including connectivity, stereochemistry, and solid-state conformation, is a critical step in the drug discovery and development pipeline. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks.

This guide will provide a robust framework for the structural elucidation of this class of compounds, emphasizing the "why" behind the "how" of each analytical technique.

The Analytical Workflow: A Multi-Modal Approach

The comprehensive structural characterization of a novel this compound derivative relies on the strategic application of multiple complementary analytical techniques. No single method can provide a complete picture. The workflow presented here ensures a self-validating system where the results from each technique corroborate and build upon the others.

Caption: Integrated workflow for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The "Why": Causality in NMR Experimental Choices

For a molecule like this compound, a suite of NMR experiments is chosen to systematically build a complete structural picture.

-

¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR: This experiment reveals the number of chemically distinct carbon environments in the molecule. It is a crucial complement to ¹H NMR for building the carbon framework.

-

2D NMR (COSY, HSQC, HMBC): These advanced experiments are employed to piece together the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.

-

Experimental Protocol: A Self-Validating System

Sample Preparation:

-

Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: For a typical small molecule (MW ~200-500 g/mol ), a concentration of 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shift scale.

Data Acquisition:

A standard suite of NMR experiments should be run on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation: A Case Study Approach

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Justification for Prediction |

| Carboxylic Acid (-COOH) | ~10-12 ppm (broad singlet) | ~175-180 ppm | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. The carbonyl carbon is also highly deshielded. |

| Methine (-CH-) | ~4.5-5.0 ppm (quartet) | ~70-75 ppm | This proton is adjacent to an oxygen and a carbonyl group, leading to a downfield shift. It will be split into a quartet by the adjacent methyl group. The carbon is deshielded by the directly attached oxygen. |

| Methyl (-CH₃) | ~1.6-1.8 ppm (doublet) | ~18-22 ppm | The methyl protons are coupled to the methine proton, resulting in a doublet. |

| Aromatic Protons | ~6.8-7.6 ppm (multiplets) | ~110-155 ppm | The protons on the brominated benzene ring will appear in the aromatic region with complex splitting patterns due to their different chemical environments and coupling to each other. The bromine and phenoxy substituents will influence their specific shifts. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its elemental formula.

The "Why": Choosing the Right Ionization Technique

-

Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" and can provide valuable structural information.

-

High-Resolution Mass Spectrometry (HRMS): This technique allows for the determination of the exact mass of an ion with high precision. This data is used to calculate the elemental composition of the molecule, which is a critical piece of information for confirming the molecular formula.

Experimental Protocol: Ensuring Accuracy

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: For EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: Deciphering the Fragmentation

For this compound (C₉H₉BrO₃), the molecular weight is approximately 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope.

Table 2: Predicted Key Mass Spectral Data for this compound

| m/z Value | Predicted Fragment | Interpretation |

| 244/246 | [C₉H₉BrO₃]⁺ | The molecular ion peak (M⁺). The presence of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a compound containing one bromine atom. |

| 199/201 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 171/173 | [BrC₆H₄O]⁺ | Cleavage of the ether bond, resulting in the bromophenoxy cation. |

| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the propanoic acid moiety. |

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.

The "Why": Unparalleled Structural Detail

X-ray crystallography can determine:

-

The precise connectivity of all atoms.

-

Bond lengths and angles.

-

The absolute stereochemistry of chiral centers.

-

The conformation of the molecule in the solid state.

-

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Protocol: From Crystal to Structure

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization are common methods.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined, and the structure is refined to fit the experimental data.

Introduction: Understanding the Environmental Profile of a Halogenated Aromatic Compound

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-(2-Bromophenoxy)propanoic Acid

This compound is a halogenated aromatic compound featuring a bromine substituent on a phenyl ring, an ether linkage, and a propanoic acid side chain. While specific large-scale industrial applications for this particular molecule are not widely documented, its structure is analogous to several classes of environmentally significant compounds, including phenoxy herbicides (e.g., 2,4-D, Mecoprop) and brominated flame retardants (BFRs).[1][2][3] The presence of a carbon-bromine bond and an aromatic ring suggests a potential for environmental persistence and toxicity, making the study of its fate and degradation crucial for environmental risk assessment.

This guide provides a comprehensive technical overview of the predicted environmental behavior of this compound. Synthesizing data from analogous compounds, we will explore its physicochemical properties, abiotic and biotic degradation pathways, and the analytical methodologies required for its detection. This document is intended for researchers, environmental scientists, and drug development professionals who may encounter this or structurally related molecules.

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Properties and Predicted Environmental Distribution

The environmental distribution of a chemical is governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota. For this compound, we can infer its likely behavior based on available data and values for similar structures.

| Property | Value / Estimate | Implication for Environmental Fate | Source |

| Molecular Formula | C₉H₉BrO₃ | - | [4] |

| Molecular Weight | 245.08 g/mol | Influences diffusion and transport rates. | [4] |

| Physical Form | Solid | Low volatility expected at room temperature. | |

| LogP (Octanol-Water Partition Coefficient) | 2.65 (Estimated) | Indicates a moderate potential for bioaccumulation in fatty tissues and adsorption to organic matter in soil and sediment. | [5] |

| Water Solubility | Low to Moderate (Predicted) | As an acid, its solubility is pH-dependent. The anionic form at higher pH will be more soluble, suggesting mobility in neutral to alkaline waters. | [6] |

| Vapor Pressure | Low (Predicted) | Volatilization from water and soil surfaces is expected to be a minor transport pathway. | [7] |

Based on these properties, this compound is expected to predominantly reside in soil and aquatic environments. Its moderate LogP suggests it will adsorb to soil organic carbon and sediment, which can reduce its bioavailability but also create a long-term reservoir of contamination.[1][6] Leaching to groundwater is possible, particularly in soils with low organic content and under neutral to alkaline pH conditions where the more soluble anionic form predominates.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, namely photolysis and hydrolysis, can contribute to the transformation of contaminants without microbial intervention.

Photolysis

Photodegradation by sunlight is a potentially significant pathway for many halogenated aromatic compounds.[8][9] The primary mechanism involves the absorption of UV radiation, leading to the cleavage of the carbon-bromine (C-Br) bond. This is often the initial and rate-limiting step, resulting in a debrominated phenoxypropanoic acid intermediate. Further degradation can lead to the cleavage of the ether bond and eventual mineralization. The efficiency of this process is highly dependent on water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter.[8]

Hydrolysis

Hydrolysis is the breakdown of a compound due to its reaction with water. For this compound, two primary sites are susceptible to hydrolysis: the ether linkage and the C-Br bond.

-

Ether Bond Hydrolysis: The ether linkage in phenoxy herbicides can undergo hydrolysis, especially under acidic or basic conditions, although this process is generally slow at neutral environmental pH.[6]

-

C-Br Bond Hydrolysis: The cleavage of the C-Br bond via hydrolysis is also possible, substituting the bromine atom with a hydroxyl group. Studies on similar molecules like α-bromopropionic acid show that this reaction can occur, though it may require elevated temperatures.[10]